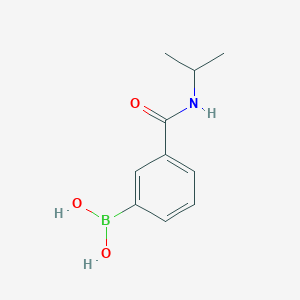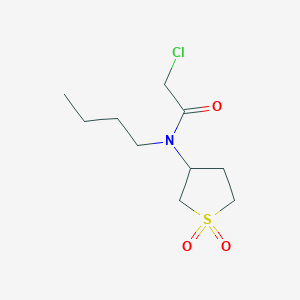
3,3'-Diiodobenzophenone
Übersicht
Beschreibung
3,3’-Diiodobenzophenone is an organic compound with the molecular formula C13H8I2O. It belongs to the class of aromatic ketones known as benzophenones. This compound is characterized by the presence of two iodine atoms attached to the benzene rings at the 3 and 3’ positions. It is a pale-yellow crystalline solid that is soluble in organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3’-Diiodobenzophenone can be synthesized through various methods. One common approach involves the iodination of benzophenone. The process typically includes the following steps:
Friedel-Crafts Acylation: Benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form benzophenone.
Iodination: Benzophenone is then subjected to iodination using iodine and an oxidizing agent like nitric acid or hydrogen peroxide.
Industrial Production Methods: Industrial production of 3,3’-Diiodobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Diiodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Major Products:
Substitution: Formation of substituted benzophenones.
Oxidation: Formation of quinones.
Reduction: Formation of benzophenone alcohols.
Wissenschaftliche Forschungsanwendungen
3,3’-Diiodobenzophenone has several applications in scientific research:
Chemistry: Used as a photosensitizer in photodynamic therapy for cancer treatment.
Biology: Studied for its potential role in drug development and clinical trials.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3,3’-Diiodobenzophenone involves its ability to act as a photosensitizer. Upon exposure to light, it generates reactive oxygen species (ROS) that can induce cell damage and apoptosis. This property is exploited in photodynamic therapy for the treatment of cancer. The compound targets cellular components, leading to oxidative stress and cell death .
Vergleich Mit ähnlichen Verbindungen
4,4’-Diiodobenzophenone: Similar structure but with iodine atoms at the 4 and 4’ positions.
3,3’-Difluorobenzophenone: Fluorine atoms instead of iodine, leading to different reactivity and applications.
3,3’-Dichlorobenzophenone: Chlorine atoms instead of iodine, affecting its chemical properties and uses.
Uniqueness: 3,3’-Diiodobenzophenone is unique due to the presence of iodine atoms, which impart distinct reactivity and properties. The heavy iodine atoms enhance its effectiveness as a photosensitizer and its ability to participate in various substitution reactions. This makes it particularly valuable in photodynamic therapy and organic synthesis .
Eigenschaften
IUPAC Name |
bis(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8I2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUNBQOGOCFLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8I2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397894 | |
| Record name | 3,3'-Diiodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25186-99-6 | |
| Record name | 3,3'-Diiodobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















